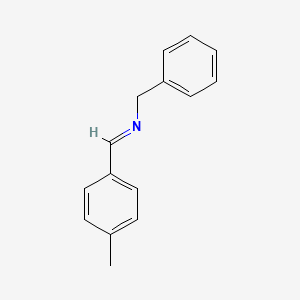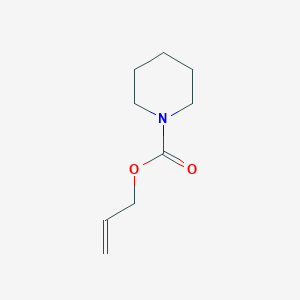
Prop-2-en-1-yl piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl piperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of biological activities and are commonly used in the synthesis of pharmaceuticals and other biologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Prop-2-en-1-yl piperidine-1-carboxylate can be synthesized through a one-pot, three-component reaction involving chloro aldehydes, ketones, and piperidine under microwave irradiation. This method is solvent-free and catalyst-free, making it an environmentally friendly approach . The reaction conditions typically involve the use of microwave irradiation to accelerate the reaction and improve yields.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological activities and applications.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of various chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of prop-2-en-1-yl piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species through energy transfer and single electron transfer pathways . These reactive oxygen species can then interact with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to prop-2-en-1-yl piperidine-1-carboxylate include:
(E)-3-Phenyl-1-(piperidin-1-yl)prop-2-en-1-one: A compound with a similar structure and biological activities.
N-(3-Phenylpropenoyl)piperidine: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting biological activities. Its ability to act as a photosensitizer and generate reactive oxygen species sets it apart from other similar compounds.
Propiedades
Número CAS |
17738-04-4 |
|---|---|
Fórmula molecular |
C9H15NO2 |
Peso molecular |
169.22 g/mol |
Nombre IUPAC |
prop-2-enyl piperidine-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-2-8-12-9(11)10-6-4-3-5-7-10/h2H,1,3-8H2 |
Clave InChI |
XIOHUMRSFVEJNF-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC(=O)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


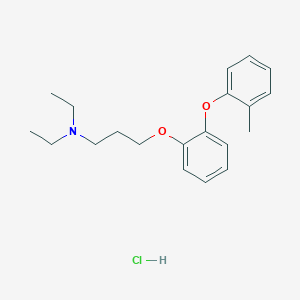
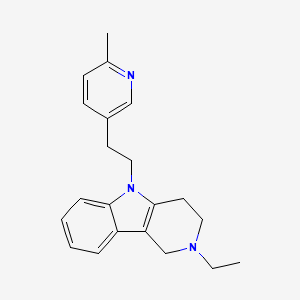





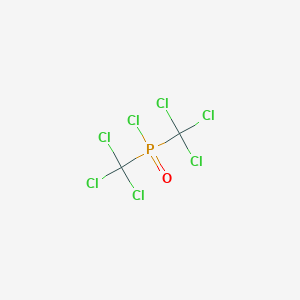
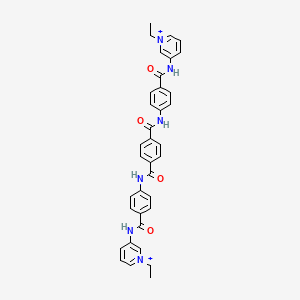

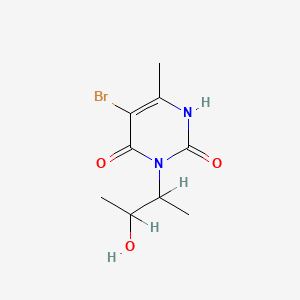
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
